molecular formula C24H27ClN2OS B10779029 Thiofuranylfentanyl hydrochloride CAS No. 2306823-39-0

Thiofuranylfentanyl hydrochloride

Cat. No.: B10779029
CAS No.: 2306823-39-0
M. Wt: 427.0 g/mol
InChI Key: QEBQOSMUKKMZIV-UHFFFAOYSA-N
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Description

Thiophene fentanyl (hydrochloride) is a synthetic opioid analgesic that belongs to the fentanyl family. It is an analog of fentanyl, where the phenethyl group is replaced by a thiophene ring. This compound is known for its potent analgesic properties and is primarily used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene fentanyl (hydrochloride) involves a multi-step process. The general synthetic route includes the following steps:

Industrial Production Methods: The industrial production of thiophene fentanyl (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves high-yielding transformations and the use of efficient catalysts to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiophene fentanyl (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiophene derivatives with different pharmacological properties .

Scientific Research Applications

Thiophene fentanyl (hydrochloride) has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: The compound is used in studies to understand the binding affinity and selectivity of opioid receptors.

    Medicine: Research on thiophene fentanyl (hydrochloride) helps in the development of new analgesics with improved efficacy and safety profiles.

Mechanism of Action

Thiophene fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates the G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .

Comparison with Similar Compounds

Uniqueness: Thiophene fentanyl (hydrochloride) is unique due to the presence of the thiophene ring, which imparts different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This structural modification can lead to variations in potency, duration of action, and receptor selectivity .

Properties

CAS No.

2306823-39-0

Molecular Formula

C24H27ClN2OS

Molecular Weight

427.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H26N2OS.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H

InChI Key

QEBQOSMUKKMZIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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